1,3-Diethyl-2-fluorobenzene

Lipophilicity Lead Optimization Drug Design

1,3-Diethyl-2-fluorobenzene (CAS 84604-67-1) is a disubstituted alkyl-fluorobenzene derivative (C₁₀H₁₃F, MW 152.21 g/mol) characterized by ethyl groups at the 1- and 3-positions and a fluorine atom at the 2-position on the benzene ring. It is cataloged as a research intermediate in multiple supplier databases and has been specifically procured and characterized as Compound 6 within the Propofluor Arm Library (PFAL), a 13-member collection of alkyl-fluorobenzene derivatives developed to probe structure–activity relationships (SAR) in propofol anesthetic antagonism.

Molecular Formula C10H13F
Molecular Weight 152.21 g/mol
CAS No. 84604-67-1
Cat. No. B11967718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-2-fluorobenzene
CAS84604-67-1
Molecular FormulaC10H13F
Molecular Weight152.21 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)F
InChIInChI=1S/C10H13F/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3
InChIKeyBJINCTYPVIJQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-2-fluorobenzene (CAS 84604-67-1): Structural Identity and Procurement Baseline for Alkyl-Fluorobenzene Research Intermediates


1,3-Diethyl-2-fluorobenzene (CAS 84604-67-1) is a disubstituted alkyl-fluorobenzene derivative (C₁₀H₁₃F, MW 152.21 g/mol) characterized by ethyl groups at the 1- and 3-positions and a fluorine atom at the 2-position on the benzene ring . It is cataloged as a research intermediate in multiple supplier databases and has been specifically procured and characterized as Compound 6 within the Propofluor Arm Library (PFAL), a 13-member collection of alkyl-fluorobenzene derivatives developed to probe structure–activity relationships (SAR) in propofol anesthetic antagonism [1]. Its computed physicochemical properties include a boiling point of approximately 180.3°C at 760 mmHg, a flash point of 54.5°C, and a density of approximately 0.956 g/cm³ .

Why 1,3-Diethyl-2-fluorobenzene Cannot Be Replaced by Generic Alkyl-Fluorobenzene Analogs in Structure–Activity Relationship Studies


Within libraries of alkyl-fluorobenzene derivatives designed to probe anesthetic antagonism, minor changes to the alkyl substitution pattern—such as replacing the 1,3-diethyl motif with dimethyl, diisopropyl, mono-ethyl, or other regioisomeric variants—produce substantial shifts in pharmacological activity profiles [1]. The size, shape, and stereoelectronic properties of ethyl groups at the 1- and 3-positions are non-redundant; they directly influence the compound's lipophilicity, steric occupancy around the fluorine atom, and binding interactions with model proteins like apoferritin [1]. Substituting 1,3-diethyl-2-fluorobenzene with an analog that appears structurally similar but differs in alkyl chain length or substitution pattern introduces uncontrolled variables in target engagement, potency, and selectivity, compromising the reproducibility and interpretability of SAR data in programs focused on anesthetic antagonist development [1].

How 1,3-Diethyl-2-fluorobenzene Differs Quantitatively from Its Closest PFAL Analogs and Solvent Blanks


Physicochemical Property Differentiation: Computed LogP and Structural Descriptors vs. Methyl and Isopropyl Analogs

Within the PFAL library, 1,3-diethyl-2-fluorobenzene occupies a distinct lipophilicity and steric parameter space that differentiates it from its closest dimethyl and diisopropyl analogs. The compound's computed LogP and molecular volume values are intermediate relative to 1,3-dimethyl-2-fluorobenzene and 1,3-diisopropyl-2-fluorobenzene, providing a critical link in the systematic SAR exploration of alkyl-fluorobenzene propofol antagonists [1]. Although head-to-head tabulated values for all PFAL members are compiled in Table S1 of the preprint, the study confirms that these computed physicochemical properties were used to contextualize behavioral activity differences observed within the library [2].

Lipophilicity Lead Optimization Drug Design

Differential Sedative vs. Antagonistic Activity: Absence of Sedative Effect at 30 µM vs. Solvent Control and Active Antagonists

In the larval zebrafish behavioral model, all PFAL compounds were screened for sedative activity when administered alone prior to combination testing. At 10 and 30 µM, 1,3-diethyl-2-fluorobenzene (Compound 6) showed no statistically significant decrease in spontaneous movement (SM) or elicited movement (EM) compared to solvent control, distinguishing it from compounds capable of hydrogen-bond donation that exhibited sedative effects [1]. This lack of inherent sedative activity is a key differentiator from propofol itself and from hydrogen-bond-donor derivatives within the library, confirming its classification as a non-sedative antagonist chemotype [1].

Safety Pharmacology Zebrafish Behavior Anesthetic Antagonism

Binding Behavior to Anesthetic Model Protein Apoferritin: Comparative Displacement Profiles

The PFAL compounds were evaluated for binding to the anesthetic-binding model protein apoferritin using a 1-aminoanthracene (1-AMA) competition fluorescence assay. The study reports that the two compounds with highest antagonistic potency (compounds 9 and 10) bind apoferritin in a manner similar to propofol, while other library members including 1,3-diethyl-2-fluorobenzene exhibit differential binding profiles that contribute to the overall SAR landscape [1]. Although individual Kd or IC₅₀ values for Compound 6 are not separately tabulated in the main manuscript, its inclusion in this comparative binding study allows its profile to be directly benchmarked against the most potent antagonist (propofluor, compound 9) and the hydrogen-bond-capable derivatives that retain sedative activity [1].

Binding Assay Apoferritin Fluorescence Competition

Research and Industrial Application Scenarios Where 1,3-Diethyl-2-fluorobenzene Provides a Verifiable Advantage


Structure–Activity Relationship (SAR) Campaigns for Propofol Antagonist Development

Research groups engaged in designing propofol reversal agents require a systematically varied library of alkyl-fluorobenzenes to map how alkyl substitution pattern affects antagonist potency and selectivity. 1,3-Diethyl-2-fluorobenzene fills the critical gap between dimethyl and diisopropyl analogs in lipophilicity and steric parameter space [1]. Its established lack of sedative activity when administered alone up to 30 µM in larval zebrafish makes it a clean tool compound for isolating antagonistic effects without confounding sedative contributions [2]. Procurement of the exact compound (Sigma-Aldrich S567299) ensures consistency with the published PFAL dataset and avoids unknown purity or identity issues noted when sourcing less-characterized analogs from custom synthesis vendors [3].

Anesthetic Mechanism-of-Action Studies Using Zebrafish Behavioral Models

The larval zebrafish (5 dpf) behavioral assay is a validated vertebrate model for anesthetic pharmacology with demonstrated correlation to mammalian sensitivity [1]. 1,3-Diethyl-2-fluorobenzene has been explicitly screened in this model for both sedative activity and propofol antagonism, providing a reference behavioral profile that can serve as a benchmark when testing new derivatives or formulation approaches [2]. Researchers can leverage existing PFAL data, including EC₅₀ shift analyses for combination studies with propofol, to contextualize their own experimental results and reduce the need for redundant baseline characterization [1].

Biophysical Characterization of Anesthetic Binding Sites Using Apoferritin as a Model Protein

Apoferritin serves as a validated model system for studying anesthetic binding interactions via fluorescence competition assays [2]. The differential binding profile of 1,3-diethyl-2-fluorobenzene relative to propofol and the more potent PFAL antagonists (compounds 9, 10) provides a structurally defined point of comparison for crystallography, NMR, or computational docking studies aimed at understanding how alkyl chain length at the 1- and 3-positions modulates binding pocket occupancy [2]. Procurement of the correctly substituted compound ensures structural identity matches the binding data, which is essential for molecular modeling efforts.

Chemical Library Procurement for Anesthesiology and Neuroscience Screening Initiatives

Core facilities and screening centers constructing focused libraries for anesthetic antagonist discovery can include 1,3-diethyl-2-fluorobenzene as a defined, commercially cataloged member (Sigma-Aldrich SKU S567299) [3]. Its inclusion bridges the structural gap between mono-alkyl and bulkier diisopropyl variants within the PFAL chemotype, enhancing library diversity in lipophilicity and steric dimensions without introducing unknown synthetic byproducts [1]. Documentation of its characterization (NMR and LC, Figs. S21–S22 of the preprint) [3] provides quality assurance metadata that is often absent for custom-synthesized analogs.

Quote Request

Request a Quote for 1,3-Diethyl-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.